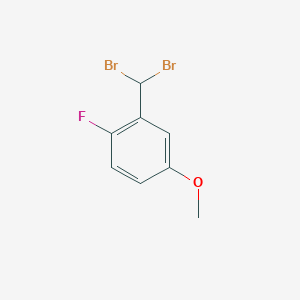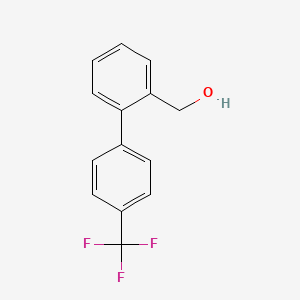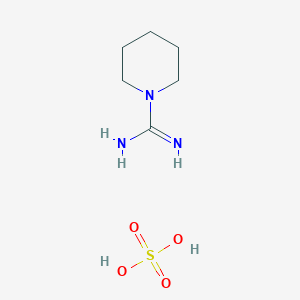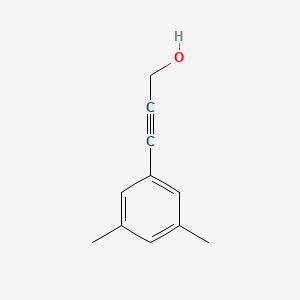
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
説明
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-2-ol) is a synthetic compound that is used in a variety of scientific applications. 3-DMPP-2-ol is a versatile compound that can be used in a variety of laboratory experiments and scientific research. It has been used to synthesize a range of compounds, as well as for biochemical and physiological studies.
作用機序
The mechanism of action of 3-DMPP-2-ol is not fully understood. However, it is believed that 3-DMPP-2-ol acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. In addition, 3-DMPP-2-ol is believed to act as an agonist of certain G-protein coupled receptors, such as the β-adrenergic receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPP-2-ol are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids. In addition, 3-DMPP-2-ol has been shown to act as an agonist of certain G-protein coupled receptors, such as the β-adrenergic receptor.
実験室実験の利点と制限
The advantages of using 3-DMPP-2-ol in laboratory experiments include its relatively low cost and its versatility. 3-DMPP-2-ol can be used to synthesize a range of compounds, as well as for biochemical and physiological studies. However, there are some limitations to using 3-DMPP-2-ol in laboratory experiments. For example, the mechanism of action of 3-DMPP-2-ol is not fully understood, and it is unclear how 3-DMPP-2-ol affects the activity of enzymes and G-protein coupled receptors.
将来の方向性
The potential future directions for 3-DMPP-2-ol include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of 3-DMPP-2-ol could lead to the development of new and more efficient synthesis methods. Furthermore, further research into the use of 3-DMPP-2-ol in the synthesis of polymers could lead to the development of new and improved polymers. Finally, further research into the potential therapeutic applications of 3-DMPP-2-ol could lead to the development of new and improved treatments for a variety of diseases.
科学的研究の応用
3-DMPP-2-ol has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, such as 3-methyl-2-phenyl-propanoic acid and 3-(3,5-dimethyl-phenyl)-propanoic acid. It has also been used in biochemical and physiological studies, such as the study of the effects of 3-DMPP-2-ol on the activity of enzymes. In addition, 3-DMPP-2-ol has been used in the synthesis of polymers, such as polystyrene.
特性
IUPAC Name |
3-(3,5-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFULTQAPOJNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


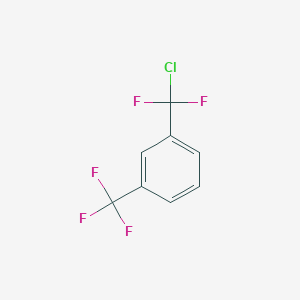
![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)
![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)




![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)

